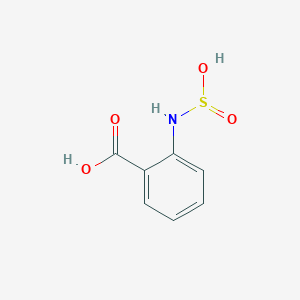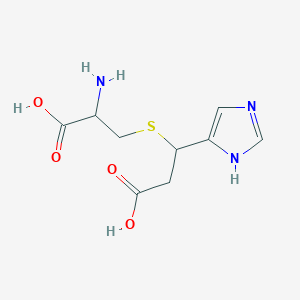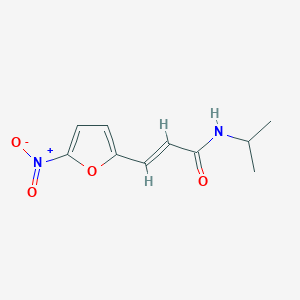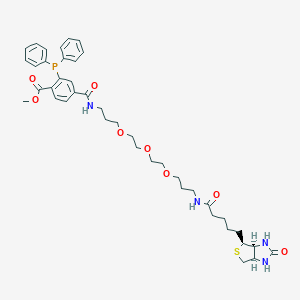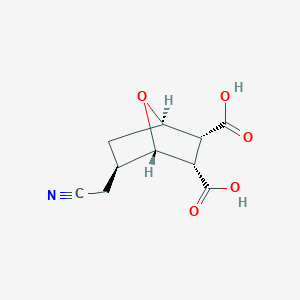
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- is a chemical compound also known as LY379268. It is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
LY379268 acts as a selective agonist of mGluR2, which is a G protein-coupled receptor that is predominantly expressed in the presynaptic terminals of glutamatergic neurons. Activation of mGluR2 leads to the inhibition of glutamate release, which in turn leads to the modulation of neurotransmission and synaptic plasticity. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of LY379268.
Biochemische Und Physiologische Effekte
LY379268 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. It has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD), which protects against oxidative stress. In addition, LY379268 has been shown to increase the levels of the neurotransmitter GABA, which is involved in the regulation of anxiety and mood.
Vorteile Und Einschränkungen Für Laborexperimente
LY379268 has a number of advantages for lab experiments. It is a highly selective agonist of mGluR2, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. It also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. In addition, its effects may be influenced by factors such as age, sex, and genetic background, which may complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for the study of LY379268. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects in animal models of neurodegeneration, and further studies are needed to determine its potential clinical utility in this area. Another area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential clinical utility in this area. Finally, there is also interest in developing more selective agonists of mGluR2 that may have improved therapeutic potential compared to LY379268.
Synthesemethoden
LY379268 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydroxybenzaldehyde with 2,5-dimethoxytetrahydrofuran followed by the reduction of the resulting compound to yield the desired product.
Wissenschaftliche Forschungsanwendungen
LY379268 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been studied for its potential use in the treatment of schizophrenia, addiction, and neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
127311-92-6 |
|---|---|
Produktname |
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- |
Molekularformel |
C10H11NO5 |
Molekulargewicht |
225.2 g/mol |
IUPAC-Name |
(1R,2R,3S,4S,5S)-5-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO5/c11-2-1-4-3-5-6(9(12)13)7(10(14)15)8(4)16-5/h4-8H,1,3H2,(H,12,13)(H,14,15)/t4-,5+,6-,7-,8-/m0/s1 |
InChI-Schlüssel |
BOQFUAFLFCHLMJ-BJNUKLAGSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)CC#N |
SMILES |
C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N |
Kanonische SMILES |
C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N |
Synonyme |
(1S,2S,3R,4R,6S)-6-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarb oxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



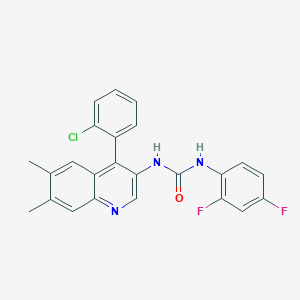
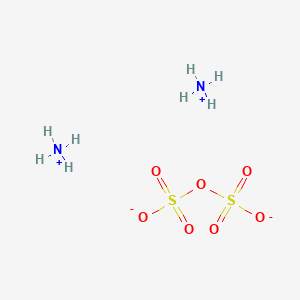
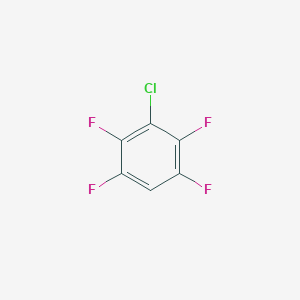
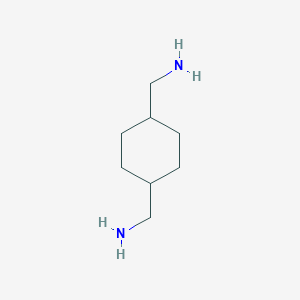
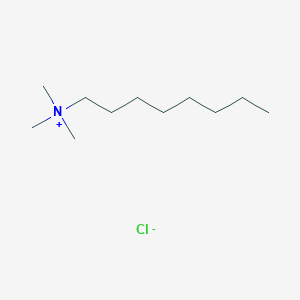
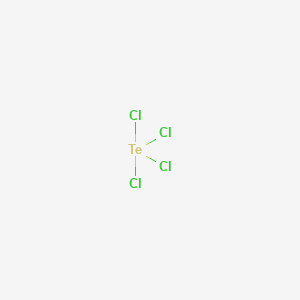
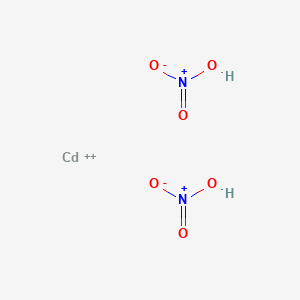
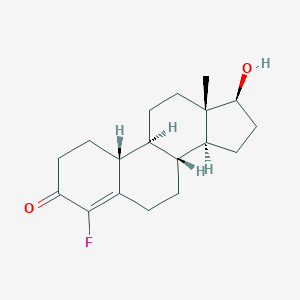
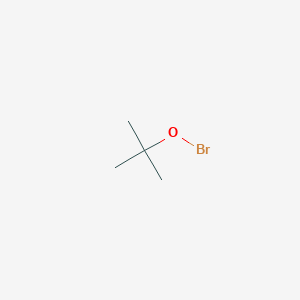
![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)
